REACTION_CXSMILES
|
Cl.Cl.C(OC([N:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18]([CH2:22][N:23]3[CH2:28][CH2:27][N:26]([CH3:29])[CH2:25][CH2:24]3)[CH:19]=2)[CH2:14]1)=O)C1C=CC=CC=1.[H][H]>CCO.[Pd]>[CH3:29][N:26]1[CH2:27][CH2:28][N:23]([CH2:22][C:18]2[CH:19]=[C:20]3[C:15](=[CH:16][CH:17]=2)[CH2:14][NH:13][CH2:21]3)[CH2:24][CH2:25]1 |f:0.1.2|
|
Name
|
5-(4-Methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester
|
Quantity
|
1.3 kg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)OC(=O)N1CC2=CC=C(C=C2C1)CN1CCN(CC1)C
|
Name
|
|
Quantity
|
13 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.065 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred for 1 h under an atmosphere of N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst through a GF/F
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
FILTRATION
|
Details
|
followed by filtration through a Cuno
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to a small volume
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene (3.9 L)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CC=1C=C2CNCC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 kg | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |